Istamycin B

Catalog No.
S580853
CAS No.
72523-64-9
M.F
C17H35N5O5
M. Wt
389.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Istamycin B

CAS Number

72523-64-9

Product Name

Istamycin B

IUPAC Name

2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

Molecular Formula

C17H35N5O5

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11+,12-,14+,15+,16+,17+/m0/s1

InChI Key

NEFDRWXEVITQMN-MKRRRRENSA-N

Synonyms

istamycin A, istamycin B, istamycins

Canonical SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Isomeric SMILES

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N

Istamycin B is an amino sugar.
Istamycin B has been reported in Streptomyces tenjimariensis with data available.

Istamycin B is a broad-spectrum aminoglycoside antibiotic isolated from the marine actinomycete *Streptomyces tenjimariensis*. As a member of the istamycin family, its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and leads to cell death. It demonstrates activity against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to other aminoglycosides, making it a valuable reference compound in antimicrobial research. [1]

Substituting Istamycin B with other common aminoglycosides like kanamycin or even its close stereoisomer, Istamycin A, can lead to significant variations in biological activity and susceptibility to bacterial resistance mechanisms. Istamycin B's unique stereochemistry and substituent groups distinguish its bioactivity profile. More critically, its structural backbone has proven to be a viable starting point for semi-synthetic derivatives with improved therapeutic properties, a feature not universally applicable to all aminoglycosides. [1] Procuring Istamycin B provides a specific and validated scaffold for research into next-generation antibiotics where analogs may lack the same potential for modification or activity against resistant strains.

Validated Precursor for Developing Derivatives with Markedly Reduced Toxicity

Istamycin B serves as a superior chemical scaffold for creating semi-synthetic antibiotics with improved safety profiles. A key study demonstrated that replacing the 2'-amino group of an Istamycin B derivative with a hydroxyl group resulted in a marked decrease in acute toxicity in mice. [1] Specifically, the derivative 4-N-(β-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0 retained good antibacterial activity against both Gram-positive and Gram-negative bacteria while exhibiting this significantly lower toxicity. [1]

Evidence DimensionAcute Toxicity & Antibacterial Activity
Target Compound DataServes as a precursor to derivatives (e.g., 2'-deamino-2'-hydroxyistamycins) with 'markedly decreased' acute toxicity.
Comparator Or BaselineParent Istamycin B derivatives (e.g., 3-O-Demethylistamycin B) which show 'considerable acute toxicity in mice'.
Quantified DifferenceQualitatively significant reduction in acute toxicity while maintaining 'good antibacterial activity'.
ConditionsIn vivo toxicity assessment in mice; in vitro antibacterial activity assays.

For researchers in drug discovery, this validates Istamycin B as a procurement choice for developing safer, next-generation aminoglycoside antibiotics.

Demonstrated Activity Against Aminoglycoside-Resistant Bacterial Strains

In initial characterization studies, Istamycin B was shown to be active against bacterial strains resistant to other common aminoglycosides. [1] This capability is a critical differentiator from older, more established aminoglycosides that are often inactivated by aminoglycoside-modifying enzymes (AMEs). While specific MIC values against a broad panel of AME-producing strains are not detailed in this foundational study, the reported activity provides a clear basis for its use in research targeting resistant pathogens.

Evidence DimensionAntibacterial Activity Spectrum
Target Compound DataActive against aminoglycoside-resistant strains.
Comparator Or BaselineImplicitly, other aminoglycoside antibiotics to which bacteria have developed resistance.
Quantified DifferenceNot quantified in the source, but the activity itself is the key differentiator.
ConditionsIn vitro antibacterial assays.

This makes Istamycin B a relevant compound for screening and research aimed at overcoming established aminoglycoside resistance mechanisms.

Potency on Par with Other Novel Aminoglycosides Fortimicin A and Sporaricin A

Istamycin B's antibacterial potency was directly compared to that of other novel aminoglycosides discovered around the same period. In vitro studies found that Istamycin B is as active as fortimicin A and sporaricin A against a range of Gram-positive and Gram-negative bacteria. [1] This establishes its performance baseline, confirming it is not a niche or low-activity compound but a potent agent comparable to other research-grade antibiotics of its class.

Evidence DimensionRelative Antibacterial Potency
Target Compound DataDemonstrates a level of antibacterial activity on par with Fortimicin A and Sporaricin A.
Comparator Or BaselineFortimicin A and Sporaricin A.
Quantified DifferenceDescribed as 'as active as,' indicating comparable MIC ranges in the original study.
ConditionsIn vitro antibacterial assays against Gram-positive and Gram-negative bacteria.

This provides buyers with confidence that Istamycin B's potency is benchmarked against other relevant, potent compounds, justifying its use as a primary research tool.

Scaffold for Semi-Synthetic Antibiotic Development

Leveraging its validated potential as a precursor, Istamycin B is the right choice for medicinal chemistry programs aiming to synthesize novel aminoglycoside derivatives with improved safety profiles, such as reduced acute toxicity, while maintaining broad-spectrum antibacterial activity. [1]

Investigating Mechanisms of Aminoglycoside Resistance

Given its reported efficacy against resistant strains, Istamycin B is a suitable tool for microbiological research focused on bacteria that produce aminoglycoside-modifying enzymes. It can be used as a comparator or screening agent to identify new resistance mechanisms or evaluate the efficacy of potential resistance-breakers. [2]

Comparative Efficacy Studies

As a potent antibiotic with activity benchmarked against compounds like fortimicin A, Istamycin B can be reliably used as a reference standard in comparative in vitro studies to evaluate the potency of new experimental antimicrobial agents. [2]

XLogP3

-3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

389.26381923 Da

Monoisotopic Mass

389.26381923 Da

Heavy Atom Count

27

Wikipedia

Istamycin B
Okami, Y; Hotta, K; Yoshida, M; Ikeda, D; Kondo, S; Umezawa, H; New aminoglycoside antibiotics, istamycins A and B, Journal of Antibiotics, 329, 964-966. DOI:10.7164/antibiotics.32.964 PMID:511787

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